molecular formula C14H22O2 B14026100 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- CAS No. 78945-29-6

1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

Cat. No.: B14026100
CAS No.: 78945-29-6
M. Wt: 222.32 g/mol
InChI Key: ZQXKNTJUDCHFPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with 1,1-dimethylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (1,3-Benzenediol): Lacks the 1,1-dimethylhexyl group.

    Catechol (1,2-Benzenediol): Hydroxyl groups are in the ortho position.

    Hydroquinone (1,4-Benzenediol): Hydroxyl groups are in the para position.

Uniqueness

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is unique due to the presence of the bulky 1,1-dimethylhexyl group, which influences its chemical reactivity and physical properties. This structural modification enhances its solubility in organic solvents and alters its interaction with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

78945-29-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-(2-methylheptan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3

InChI Key

ZQXKNTJUDCHFPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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